molecular formula C21H20O3 B1348235 4,4'-Dimethoxytrityl alcohol CAS No. 40615-35-8

4,4'-Dimethoxytrityl alcohol

Cat. No.: B1348235
CAS No.: 40615-35-8
M. Wt: 320.4 g/mol
InChI Key: XESTYUYENKNHHR-UHFFFAOYSA-N
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Description

Historical Development of Trityl Protecting Groups in Organic Chemistry

The journey of the trityl (triphenylmethyl, Tr) group began over a century ago, marking a significant milestone in the development of protecting group chemistry. glenresearch.com Initially recognized for its role in the discovery of the first stable free radical, the trityl group's utility in synthesis soon became apparent. glenresearch.com Its bulky nature and the stability of the corresponding trityl cation made it an effective protecting group for primary alcohols. wiley.comfiveable.me Early applications in the 1870s included the selective protection of hydroxyl groups in carbohydrates. wiley.com Over the following decades, the use of the trityl group expanded across various domains of organic and bioorganic chemistry, including in the synthesis of nucleosides, peptides, and carbohydrates. glenresearch.com The conventional method for introducing the trityl group involves reacting an alcohol with trityl chloride in the presence of a base like pyridine. ajol.info

While the parent trityl group was revolutionary, its removal required relatively harsh acidic conditions, which could be detrimental to sensitive substrates. thieme-connect.de This limitation spurred the development of more labile derivatives. Chemists discovered that introducing electron-donating methoxy (B1213986) groups onto the phenyl rings significantly increased the stability of the trityl cation formed during acidic cleavage, thereby making the protecting group easier to remove. thieme-connect.de

This led to the evolution of methoxy-substituted trityl ethers. The addition of each methoxy group was found to increase the rate of acid-catalyzed hydrolysis by approximately an order of magnitude. thieme-connect.de The monomethoxytrityl (MMT) group, for instance, could be cleaved under conditions where the parent trityl group remained intact. thieme-connect.de The development of the 4,4'-dimethoxytrityl (DMT) group was a crucial advancement, offering a balance of stability for purification and sufficient lability for efficient removal under mild acidic conditions. ajol.inforesearchgate.net This fine-tuning of reactivity allowed for greater control and selectivity in complex synthetic sequences. researchgate.net

Significance of 4,4'-Dimethoxytrityl Alcohol in Modern Synthetic Methodologies

This compound serves as the immediate precursor to the widely used DMT protecting group. It is typically converted to 4,4'-dimethoxytrityl chloride (DMT-Cl), the common reagent for introducing the DMT group onto a hydroxyl function, particularly the 5'-hydroxyl group of nucleosides. ajol.inforesearchgate.net The significance of the DMT group, and by extension its parent alcohol, is most prominent in the automated solid-phase synthesis of oligonucleotides using the phosphoramidite (B1245037) method. iupac.org

In this multi-step process, the DMT group protects the 5'-hydroxyl of a nucleoside phosphoramidite. After the coupling reaction, the acid-labile DMT group is removed, typically with a haloacetic acid, to allow the next nucleoside in the sequence to be added. iupac.org The intense orange color of the released DMT cation also provides a convenient method for spectrophotometrically monitoring the efficiency of each coupling cycle. glenresearch.com

This compound is a key chemical intermediate, a molecule formed during a chemical reaction that is then used to synthesize other compounds. Its value lies in its conversion to the DMT group, which is essential for building complex molecular architectures. a2bchem.com The selective protection of primary hydroxyl groups is a frequent challenge in the synthesis of polyfunctional molecules like carbohydrates, steroids, and peptides. researchgate.netresearchgate.net The DMT group's steric bulk allows it to react selectively with the less hindered primary hydroxyl groups over secondary or tertiary ones. ajol.info

This selectivity is crucial for the regioselective modification of diols and other polyols. researchgate.netajchem-a.com For example, in the synthesis of modified nucleosides or carbohydrate derivatives, protecting the primary alcohol with a DMT group allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected site. researchgate.net This strategic use of DMT protection simplifies complex syntheses, improves yields, and facilitates the purification of intermediates. researchgate.net

Scope and Research Focus of this compound Studies

Current research involving this compound and its derivatives continues to expand. While its role in standard oligonucleotide synthesis is well-established, studies are ongoing to optimize its use and develop alternatives. Research focuses on several key areas:

Alternative Protecting Groups: Scientists are designing and synthesizing novel trityl-type protecting groups to offer different lability profiles or additional functionalities, such as fluorescence for easier detection. glenresearch.comacgpubs.org Alternatives like the 9-phenylxanthen-9-yl (pixyl) group have been proposed for certain applications in oligonucleotide synthesis. researchgate.net

Greener Synthesis: Efforts are being made to make the use of DMT more environmentally friendly. This includes developing methods to recover and reuse the DMT group, which constitutes a significant portion of the waste in large-scale oligonucleotide synthesis. iupac.org

Reaction Optimization: Researchers continue to investigate new reagents and conditions for both the introduction (tritylation) and removal (detritylation) of the DMT group to improve efficiency, selectivity, and compatibility with sensitive functional groups. researchgate.netnih.gov This includes exploring heterogeneous catalysts and solvent-free reaction conditions. ajol.inforesearchgate.net

Mechanistic Studies: Detailed kinetic and computational studies are performed to better understand the mechanisms of acid-catalyzed detritylation. researchgate.netudc.gal These investigations provide insights into the factors influencing the stability and reactivity of DMT ethers, aiding in the rational design of protecting group strategies. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₂₁H₂₂O₃
CAS Number 40615-35-8
Molecular Weight 338.40 g/mol
Synonyms Bis(4-methoxyphenyl)(phenyl)methanol clearsynth.com
Appearance White crystals acgpubs.org

| Melting Point | 150-152 °C | acgpubs.org |

Table 2: Comparison of Trityl Protecting Groups

Protecting Group Abbreviation Relative Rate of Acid Hydrolysis Key Features
Trityl Tr 1 Stable, requires stronger acid for cleavage. thieme-connect.de
4-Monomethoxytrityl MMT ~10 More acid-labile than Tr. thieme-connect.de
4,4'-Dimethoxytrityl DMT ~100 Standard for oligonucleotide synthesis; easily cleaved by mild acid. ajol.infothieme-connect.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methoxyphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESTYUYENKNHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193617
Record name 4,4'-Dimethoxytrityl alcohol
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40615-35-8
Record name 4-Methoxy-α-(4-methoxyphenyl)-α-phenylbenzenemethanol
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Record name 4,4'-Dimethoxytrityl alcohol
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Record name 4,4'-Dimethoxytrityl alcohol
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Record name 4,4'-dimethoxytrityl alcohol
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Synthetic Methodologies and Preparation Strategies of 4,4 Dimethoxytrityl Alcohol

Established Laboratory Synthetic Routes

The laboratory-scale synthesis of 4,4'-Dimethoxytrityl alcohol is primarily achieved through well-understood reaction pathways that allow for precise control over the formation of its tertiary alcohol functional group.

Nucleophilic Substitution Reactions for Alcohol Formation

The formation of the tertiary alcohol in this compound can be accomplished via nucleophilic addition reactions, a fundamental class of transformations in organic chemistry. This approach typically involves the attack of a potent carbon-based nucleophile on an electrophilic carbonyl carbon. One common strategy employs an organolithium reagent, such as 4-methoxyphenyllithium, which attacks the carbonyl group of an ester like methyl 4-methoxybenzoate. The reaction proceeds through a tetrahedral intermediate which, upon collapse, would typically expel the methoxide (B1231860) leaving group to form a ketone (4,4'-dimethoxybenzophenone). However, the highly reactive organolithium reagent immediately attacks the newly formed ketone in a second nucleophilic addition. A final aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol. The direct nucleophilic substitution of a leaving group on a central carbon to form the alcohol is less common than this sequential addition mechanism.

Grignard Reaction Approaches

Perhaps the most classic and widely utilized laboratory method for synthesizing tertiary alcohols like this compound is the Grignard reaction. youtube.comlibretexts.org This approach involves the reaction of a Grignard reagent, an organomagnesium halide, with a suitable carbonyl compound such as an ester or acyl halide. libretexts.org

The synthesis is typically designed in one of two ways:

Reaction with an Ester: Two equivalents of 4-methoxyphenylmagnesium bromide react with one equivalent of an ester like methyl benzoate (B1203000) or diethyl carbonate. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate collapses, eliminating the alkoxy group and forming 4,4'-dimethoxybenzophenone (B177193) as an intermediate. A second equivalent of the Grignard reagent then immediately attacks the ketone, and subsequent acidic workup yields the final product. youtube.com

Reaction with a Ketone: A more direct, though less common starting point, involves the reaction of one equivalent of 4-methoxyphenylmagnesium bromide with 4,4'-dimethoxybenzophenone.

The Grignard reagent itself, 4-methoxyphenylmagnesium bromide, is prepared by reacting 4-bromoanisole (B123540) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com Strict anhydrous conditions are critical, as Grignard reagents are highly reactive towards protic solvents like water or alcohols. youtube.com

Table 1: Comparison of Grignard Reaction Pathways

PathwayGrignard ReagentCarbonyl SubstrateMolar Ratio (Grignard:Substrate)Intermediate
14-methoxyphenylmagnesium bromideMethyl 4-methoxybenzoate2:14,4'-dimethoxybenzophenone
24-methoxyphenylmagnesium bromideDiethyl carbonate2:14,4'-dimethoxybenzophenone

Industrial-Scale Preparation Techniques

Moving from the laboratory bench to industrial production necessitates a shift in methodology, prioritizing cost-effectiveness, safety, and scalability. The industrial synthesis of this compound often begins with different starting materials and involves robust purification techniques to achieve the high purity required for its applications, particularly in pharmaceutical and biotechnology sectors. A common industrial route leads to 4,4'-dimethoxytrityl chloride (DMT-Cl), which can be hydrolyzed to the corresponding alcohol. This process often starts with anisole (B1667542) and trichlorotoluene. google.com

High-Efficiency Separation and Purification in Manufacturing

The purity of the final product is paramount. Industrial processes for the closely related DMT-Cl, which provides insight into the purification of the trityl framework, employ high-efficiency separation and purification methods to remove reactants, catalysts, and byproducts. google.com After the initial synthesis reaction, the crude product undergoes a series of purification steps. A typical industrial purification strategy involves recrystallization from a mixed-solvent system. For instance, the crude product can be dissolved in a solvent like dichloromethane (B109758), followed by the addition of a less polar anti-solvent, such as petroleum ether or n-heptane, to induce crystallization. google.com This process is highly effective at isolating the desired compound, leading to purities exceeding 99.9%. google.com The choice of solvents and the cooling profile are critical parameters that are optimized to maximize yield and crystal quality while minimizing costs. google.com

Table 2: Industrial Purification Data for DMT-Cl

Purification StepSolvent SystemResulting Purity (HPLC)YieldReference
RecrystallizationDichloromethane / Petroleum Ether99.91%80.52% google.com
RecrystallizationDichloromethane / Petroleum Ether99.95%85.13% google.com

Emerging Synthetic Approaches

While traditional methods are well-established, research continues into novel synthetic strategies that offer potential advantages in terms of efficiency, milder reaction conditions, and environmental impact.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. caltech.edu While not yet a standard industrial method for this compound, this approach is an area of active research interest. A hypothetical route could involve the sequential coupling of aryl halides with an appropriate organometallic reagent. For example, a palladium catalyst could be used to couple two equivalents of a 4-methoxyphenylboronic acid (in a Suzuki reaction) or a 4-methoxyphenylzinc reagent (in a Negishi reaction) to a central carbonyl-containing carbon source like dichlorodiphenylmethane, followed by functional group manipulation to install the hydroxyl group. Such methods could offer a modular approach to synthesizing various substituted trityl alcohols. While palladium catalysis is more commonly associated with the oxidation of secondary alcohols or C-H activation to form other types of hydroxy compounds, its application to the core synthesis of the trityl scaffold remains a promising, though less developed, frontier. caltech.edursc.org

Mechanistic Investigations of 4,4 Dimethoxytrityl Group Chemistry

Acid-Catalyzed Detritylation Mechanisms

The removal of the DMT group is an acid-catalyzed process that proceeds through several key steps and potential pathways. researchgate.netnih.gov The reaction involves the cleavage of a carbon-oxygen bond to release the protected alcohol and form a stable carbocation. sigmaaldrich.com

The initial step in the acid-catalyzed detritylation is the protonation of the ether oxygen atom of the 4,4'-dimethoxytrityl ether by an acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA). sigmaaldrich.com This protonation converts the hydroxyl group into a better leaving group. Subsequently, the carbon-oxygen bond cleaves, resulting in the formation of the alcohol and the 4,4'-dimethoxytrityl carbocation. researchgate.netnih.gov

This carbocation is notably stable due to the extensive delocalization of the positive charge across the three phenyl rings. The two methoxy (B1213986) groups at the para positions play a crucial role in this stabilization through resonance, donating electron density to the cationic center. This high stability is evidenced by the carbocation's distinct orange color, which has an absorbance maximum that can be used to monitor the reaction's progress. sigmaaldrich.com

While a stepwise A1 mechanism involving a pre-equilibrium protonation followed by a rate-limiting unimolecular dissociation is conceivable, substantial evidence points towards a concerted general acid-catalyzed process. researchgate.netnih.govhud.ac.uk In this pathway, the proton transfer from the acid to the ether oxygen and the cleavage of the C-O bond occur simultaneously within a single, ordered transition state. researchgate.net

Kinetic and Thermodynamic Studies of Detritylation

Kinetic and thermodynamic analyses provide quantitative insights into the factors governing the rate and equilibrium of the detritylation reaction. These studies are essential for optimizing reaction conditions to ensure rapid and complete deprotection while minimizing undesirable side reactions. oup.comresearchgate.net

The rate of detritylation is highly dependent on the concentration and strength of the acid catalyst. As expected, increasing the concentration of dichloroacetic acid (DCA) significantly accelerates the reaction. oup.com For instance, a 15% DCA solution results in faster detritylation than a 3% solution. oup.com Similarly, using a stronger acid like trichloroacetic acid (TCA, pKa = 0.7) leads to a faster reaction compared to the less acidic DCA (pKa = 1.5). oup.com

Table 1: Half-life of 5'-O-DMTr Removal from Oligonucleotides at 40°C

This table illustrates the effect of pH on the rate of detritylation, showing that a lower pH (higher acidity) leads to a faster reaction.

Oligonucleotide TypepHt1/2 (min)
Native DNA5.06.5
Native RNA5.010
Modified DNA4.59.4
Modified RNA4.58.6

Data sourced from reference nih.gov.


Interestingly, the equilibrium and rate constants show little variation with solvent polarity, which was an unexpected finding. researchgate.netnih.gov The addition of nucleophiles, such as water or alcohols, can shift the equilibrium by reacting with the DMT carbocation. This reaction is the microscopic reverse of the detritylation, where an alcohol adds to the carbocation. For example, increasing the concentration of propan-1-ol in acetonitrile (B52724) leads to a decrease in the concentration of the carbocation at equilibrium, demonstrating the reversibility of the reaction. researchgate.net

Table 2: Second-Order Rate Constants for Detritylation with Dichloroacetic Acid at 30°C

This table shows the forward rate constants for the detritylation of a DMT-protected nucleoside in different solvents, highlighting the minimal effect of solvent polarity on the reaction rate.

SolventDielectric Constantk (M⁻¹s⁻¹)
Toluene (B28343)2.380.046
Dichloromethane (B109758)8.930.078
Acetonitrile35.90.057

Data sourced from reference researchgate.net.


Activation Parameters: Enthalpies and Entropies

The acid-catalyzed deprotection of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine has been a subject of kinetic and mechanistic studies to understand the energy requirements of the reaction. A key finding from these investigations is that the entropies of activation (ΔS‡) are highly negative, approximately -105 J K⁻¹ mol⁻¹. researchgate.net This significant negative value suggests a transition state that is much more ordered than the reactants. Such a high degree of order is indicative of a mechanism where multiple molecules must come together in a specific orientation for the reaction to proceed. Interestingly, this entropy of activation shows little variation across different solvents like toluene, dichloromethane, and acetonitrile, suggesting that the ordering of the transition state is an intrinsic feature of the reaction mechanism itself, largely independent of the bulk solvent properties. researchgate.net While the entropy of activation has been determined, specific values for the enthalpy of activation (ΔH‡) in these systems are less commonly reported in the provided literature. Thermodynamic analysis of other chemical processes confirms that the driving forces behind reactions can be a complex interplay of both enthalpic and entropic factors. nih.gov

Table 1: Activation Entropy for Detritylation of a DMT-Protected Nucleoside

Parameter Value Solvent System

Influence of Solvent Systems and Residual Water

The choice of solvent and the presence of water can significantly impact the kinetics of the detritylation of the 4,4'-dimethoxytrityl (DMT) group. Studies on the detritylation of DMT-protected 2'-deoxythymidine catalyzed by dichloroacetic acid have shown little to no effect of solvent polarity on the equilibrium and rate constants when comparing solvents such as toluene, dichloromethane, and acetonitrile. researchgate.net

However, the chemical nature of the solvent plays a crucial role. Solvents must be chemically inert under the acidic detritylation conditions and should not bind with the acid catalyst. researchgate.net Dichloromethane and toluene are commonly used because they meet these criteria. researchgate.netresearchgate.net In contrast, other solvents like ethyl acetate, tetrahydrofuran (B95107) (THF), nitromethane, and acetonitrile are considered undesirable. researchgate.net Acetonitrile, in particular, drastically slows the detritylation reaction because it forms a complex with the deblocking acid, effectively reducing the acid's availability to catalyze the reaction. researchgate.netoup.com This effect is so pronounced that incomplete removal of acetonitrile, often used as a wash solvent, can lead to incomplete detritylation. researchgate.net

Table 2: Effect of Solvents and Water on Detritylation Rate

Solvent/Additive Effect on Rate Rationale
Dichloromethane Effective Chemically inert, does not bind acid catalyst. researchgate.net
Toluene Effective Chemically inert, does not bind acid catalyst. researchgate.netresearchgate.net
Acetonitrile Reduces Rate Binds with the acid catalyst, reducing its activity. researchgate.netoup.com
Ethyl Acetate Undesirable Binds with the acid catalyst. researchgate.net
Tetrahydrofuran (THF) Undesirable Binds with the acid catalyst. researchgate.net
Nitromethane Undesirable Binds with the acid catalyst. researchgate.net

Selectivity in Protecting Group Removal

Differential Rates for Primary versus Secondary Hydroxyl Groups

The removal of the 4,4'-dimethoxytrityl (DMT) protecting group exhibits significant selectivity based on the nature of the hydroxyl group it is protecting. It has been consistently observed that the acid-catalyzed deblocking of a DMT group from a secondary hydroxyl occurs at a relatively slower rate compared to its removal from a primary hydroxyl group. researchgate.netnih.gov

This differential rate is primarily attributed to steric hindrance. highfine.com The bulky nature of the DMT group makes it react more readily with the less sterically hindered primary hydroxyls. nih.gov Conversely, the increased steric crowding around a secondary alcohol slows down both the initial protection reaction and the subsequent acid-catalyzed removal. nih.gov This kinetic difference allows for the selective deprotection of primary DMT ethers in the presence of secondary ones, a crucial feature in the synthesis of complex polyfunctional molecules where precise control over protecting groups is necessary. nih.gov

Substrate-Specific Detritylation Kinetics

The rate of detritylation is not only dependent on whether the hydroxyl group is primary or secondary but is also influenced by the specific structure of the substrate molecule to which the DMT group is attached.

In the context of oligonucleotide synthesis, the nature of the 5'-terminal nucleoside has been shown to have a minor but measurable effect on the deprotection reaction rate. nih.gov Experimental data indicates the following order of detritylation rates for different 5'-terminal deoxynucleosides: deoxyadenosine (B7792050) (dA) > deoxyguanosine (dG) > deoxycytidine (dC) > thymidine (B127349) (T). nih.gov Furthermore, under identical conditions, the detritylation of a DMT group from DNA proceeds slightly faster than from RNA. nih.gov

The solid support used in synthesis can also play a role. For instance, the removal of a DMT group from a nucleoside attached to an OligoPrep solid support was observed to be slow. researchgate.netnih.gov In contrast, only a marginal difference in the rate of detritylation was seen between a DMT group on a 5'-hydroxyl of a deoxyribonucleoside and one on a 2'-O-methoxyethylribonucleoside when attached to other types of supports. researchgate.netnih.gov These findings highlight that detritylation kinetics are sensitive to the immediate chemical environment of the DMT ether linkage. nih.gov

Table 3: Relative Detritylation Rates Based on Substrate

Substrate Feature Relative Rate of Deprotection
5'-Terminal Nucleoside dA > dG > dC > T nih.gov
Nucleic Acid Type DNA > RNA nih.gov

| Hydroxyl Group Type | Primary > Secondary researchgate.netnih.gov |

Advanced Applications of 4,4 Dimethoxytrityl Alcohol in Complex Chemical Synthesis

Oligonucleotide Synthesis via Phosphoramidite (B1245037) Methodologies

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides. This process relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. The success of this method is heavily dependent on a robust protecting group strategy, where the 4,4'-Dimethoxytrityl (DMT) group plays a pivotal role.

5'-Hydroxyl Protection in Deoxyribonucleotide Synthesis

In the synthesis of deoxyribonucleotides, the DMT group is employed to selectively block the 5'-hydroxyl function of the nucleoside. This protection is crucial to prevent self-polymerization and other unwanted side reactions during the phosphitylation of the 3'-hydroxyl group to create the phosphoramidite monomer. The DMT group is favored due to its facile and high-yield introduction, typically by reacting the nucleoside with DMT-Cl in the presence of a base. umich.edu Its bulky nature provides excellent steric hindrance, ensuring the specific protection of the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. researchgate.net

The acid-labile nature of the DMT group is its most significant feature, allowing for its rapid and quantitative removal under mild acidic conditions, which does not harm the growing oligonucleotide chain. This selective deprotection is essential for the subsequent chain elongation step.

Role in Solid-Phase Oligonucleotide Elongation Cycles

The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The DMT group is central to the efficiency and control of this cycle. danaher.com

The synthesis cycle consists of four main steps:

Detritylation: The cycle begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support. This is typically achieved by treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758). sigmaaldrich.combiotage.com The release of the DMT cation, which is a stable and brightly colored species, allows for real-time monitoring of the reaction progress and coupling efficiency. biotage.comthermofisher.com

Coupling: The newly exposed 5'-hydroxyl group is then coupled with the next nucleoside phosphoramidite monomer, which is activated by a weak acid like tetrazole. sigmaaldrich.comwikipedia.org

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations, a capping step is performed. This is typically achieved by acetylation using acetic anhydride and N-methylimidazole. sigmaaldrich.combiotage.com

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate triester using an oxidizing agent, commonly iodine in the presence of water and pyridine. sigmaaldrich.comatdbio.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The high efficiency of each step, particularly the detritylation and coupling reactions, is critical for the synthesis of long oligonucleotides. glenresearch.com

StepReagent/ConditionPurpose
Detritylation 3% Trichloroacetic Acid (TCA) in DichloromethaneRemoval of the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction.
Coupling Nucleoside Phosphoramidite and Tetrazole in Acetonitrile (B52724)Formation of a new phosphite triester bond between the growing chain and the incoming nucleotide.
Capping Acetic Anhydride and N-MethylimidazoleAcetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
Oxidation Iodine, Water, and PyridineConversion of the unstable phosphite triester linkage to a stable phosphate triester.

Strategies for Large-Scale Oligonucleotide Production

The increasing demand for oligonucleotides as therapeutic agents has driven the need for large-scale manufacturing processes. nih.govinsights.bio While the fundamental phosphoramidite chemistry remains the same, several strategies have been developed to adapt it for the production of kilograms of material. pharmtech.com

One key consideration in large-scale synthesis is the economic and environmental impact of the reagents used. The DMT group, which constitutes a significant portion of the phosphoramidite monomer's mass, is typically discarded after each detritylation step. acs.org Processes for the capture and recycling of the DMT group have been developed to improve the sustainability and cost-effectiveness of large-scale oligonucleotide manufacturing. acs.org

Furthermore, optimization of the detritylation step is crucial for large-scale synthesis. The use of higher concentrations of DCA has been shown to reduce cycle times without compromising the quality of the final product. datapdf.com The choice of solid support is also important, with polystyrene supports often being favored for their mechanical stability and higher loading capacities in large-scale reactors. glenresearch.com

Synthesis of Modified Oligonucleotides and Analogs

The versatility of the phosphoramidite method, underpinned by the DMT protecting group strategy, allows for the synthesis of a wide variety of modified oligonucleotides and their analogs. nih.gov These modifications can be introduced to enhance properties such as nuclease resistance, binding affinity, and cellular uptake.

Fluorescently labeled oligonucleotides are widely used as probes in molecular biology and diagnostics. The DMT group is instrumental in the synthesis of these molecules. Fluorescent dyes can be introduced as phosphoramidite monomers themselves, carrying a DMT-protected hydroxyl group for incorporation into the oligonucleotide chain. atdbio.com Alternatively, nucleosides can be modified with a linker arm, which is then used to attach a fluorescent dye after the oligonucleotide has been synthesized. The initial protection of the 5'-hydroxyl of the modified nucleoside with a DMT group is a key step in preparing these specialized monomers. nih.gov

Phosphorothioate (B77711) oligonucleotides, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are a major class of antisense therapeutics due to their enhanced nuclease resistance. datapdf.com The synthesis of phosphorothioates follows the standard phosphoramidite cycle, with the oxidation step being replaced by a sulfurization step. Incomplete sulfurization can lead to the formation of oligonucleotide impurities containing a DMTr-C-phosphonate moiety, which arises from the reaction of the unoxidized phosphite triester with the DMT cation during the subsequent detritylation step. nih.govresearchgate.net

Nucleoside and Nucleotide Chemical Transformations

Beyond its central role in oligonucleotide synthesis, the 4,4'-Dimethoxytrityl group is a valuable tool in the broader field of nucleoside and nucleotide chemistry. nih.gov Its ability to selectively protect the primary 5'-hydroxyl group enables a wide range of chemical transformations to be performed on other parts of the nucleoside or nucleotide molecule. umich.edu

For instance, the synthesis of nucleoside analogs with modifications at the sugar moiety or the nucleobase often begins with the protection of the 5'-hydroxyl group with DMT-Cl. nih.govjournalirjpac.com This allows for subsequent reactions, such as the introduction of functional groups or the alteration of the sugar pucker, to be carried out with high regioselectivity. Once the desired modifications are in place, the DMT group can be cleanly removed under mild acidic conditions to yield the final product. umich.edu

Selective Protection in Nucleoside Derivatization

In the synthesis of nucleosides and oligonucleotides, the selective protection of the 5'-hydroxyl group is a critical step to ensure controlled chain elongation. The DMT group, derived from 4,4'-Dimethoxytrityl alcohol, is widely employed for this purpose due to its steric bulk and electronic properties. researchgate.net

The large size of the DMT group leads to a high degree of steric hindrance, making it selectively react with the more accessible and exposed primary 5'-hydroxyl group of a nucleoside over the secondary 3'-hydroxyl group. researchgate.net This regioselectivity is crucial for the phosphoramidite method, the standard for automated solid-phase DNA and RNA synthesis. atdbio.com The reaction typically involves reacting the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. While the selectivity for the 5'-OH is significant, the reaction can initially produce a mixture of 5'- and 3'-O-mono-substituted products. google.com

The DMT group protects the 5'-hydroxyl from unwanted reactions during the coupling of phosphoramidite monomers to the growing oligonucleotide chain. atdbio.com After each coupling cycle, the acid-labile DMT group is quantitatively removed, typically with a haloacetic acid, to allow for the addition of the next nucleoside. atdbio.com The release of the DMT cation, which has a distinct orange color, provides a convenient method for spectrophotometrically monitoring the efficiency of each coupling step. atdbio.com

PropertyDescriptionReference
Protecting Group 4,4'-Dimethoxytrityl (DMT) wikipedia.org
Precursor This compound (DMT-OH)
Target Functional Group Primary 5'-hydroxyl group of nucleosides researchgate.netatdbio.com
Key Advantage High regioselectivity due to steric hindrance researchgate.net
Removal Condition Mild acidic conditions nih.gov

Synthesis of Nucleoside Analogs for Research Purposes

The synthesis of nucleoside analogs is essential for the development of antiviral and anticancer therapies, as well as for research into nucleic acid structure and function. nih.govdigitellinc.com this compound plays a pivotal role in these syntheses by enabling the selective protection of hydroxyl groups, which is necessary for the introduction of modifications at other positions of the nucleoside. nbinno.com

For instance, in the preparation of modified nucleosides, the DMT group is introduced to protect the 5'-hydroxyl group, allowing for subsequent chemical transformations on the sugar moiety or the nucleobase. This strategy is fundamental in creating a diverse range of analogs with altered biological activities. The development of these analogs often relies on synthetic routes that are flexible and allow for diversification, a process greatly facilitated by the reliable protection offered by the DMT group. nih.gov Research has demonstrated the synthesis and evaluation of various tritylated and dimethoxytritylated pyrimidine and purine (B94841) nucleoside analogs for their antiviral activities. researchgate.net

Solid-Phase Peptide Synthesis Enhancements

While less common than in oligonucleotide synthesis, the DMT group has applications in solid-phase peptide synthesis (SPPS), particularly for the protection of reactive side chains. ajchem-a.com The goal of using protecting groups in SPPS is to prevent unwanted side reactions and improve the yield and purity of the final peptide. nih.gov

Protection of Reactive Sites for Improved Yield and Purity

In SPPS, protecting groups are used to temporarily block reactive functional groups on amino acid side chains, such as the ε-amino group of lysine or the hydroxyl group of serine and threonine. ajchem-a.comnih.gov While the DMT group is not a standard protecting group for these functionalities in mainstream SPPS protocols, its properties can be advantageous in specific contexts. The stability of the DMT group under certain conditions and its selective removal can contribute to cleaner synthesis and higher purity of the target peptide. ajchem-a.com The development of novel protecting groups, including those with increased polarity, is an active area of research aimed at improving peptide synthesis efficiency. nih.govresearchgate.net

Regioselective Protection in Carbohydrate Chemistry

The synthesis of complex carbohydrates and oligosaccharides presents significant challenges due to the presence of multiple hydroxyl groups with similar reactivity. nih.govresearchgate.net Regioselective protection is therefore a cornerstone of carbohydrate chemistry, enabling the differentiation of these hydroxyl groups for subsequent glycosylation reactions. nih.govnih.gov

Tritylation of Sugar-Based Diols

This compound is utilized for the regioselective protection of primary hydroxyl groups in carbohydrates. lookchem.com The bulky nature of the DMT group favors its reaction with the sterically less hindered primary hydroxyls over secondary ones. This selectivity is crucial for the synthesis of specific carbohydrate building blocks. For example, the tritylation of sugar-based diols can be achieved with high regioselectivity, allowing for the subsequent modification of the unprotected hydroxyl groups. lookchem.comwikipedia.org Various methods have been developed to achieve this selective protection, including the use of catalysts to enhance the regioselectivity of the tritylation reaction. lookchem.comut.ac.ir This approach simplifies the synthesis of complex oligosaccharides by providing access to key intermediates with a defined pattern of protecting groups. nih.govresearchgate.net

ReactionSubstrateKey FeatureReference
Tritylation Sugar-based diolsRegioselective protection of primary hydroxyls lookchem.comwikipedia.org
Detritylation DMT-protected carbohydrateFacile removal under mild acidic conditions

Integration into DNA Nanotechnology Constructs

DNA nanotechnology utilizes the predictable base-pairing of nucleic acids to construct nanoscale objects and devices. The synthesis of the constituent DNA strands relies heavily on the principles of solid-phase oligonucleotide synthesis, where the DMT group plays a critical role.

The precise, automated synthesis of oligonucleotides, enabled by DMT protection, is fundamental to building complex DNA nanostructures. atdbio.com The ability to synthesize long, custom DNA sequences with high fidelity is a direct result of the efficiency of the phosphoramidite coupling cycle, which includes the crucial detritylation step. atdbio.com Furthermore, modified trityl groups can be used for purposes beyond simple protection, such as for the sensitive monitoring of coupling reactions. glenresearch.com The stability of the DMT group under certain conditions, such as those used in PCR, allows for the production of 5'-DMT-blocked double-stranded DNA fragments, which can have applications in the assembly of DNA constructs. nih.gov

Engineering DNA-Like Structures with Aromatic Building Blocks

The synthesis of modified nucleic acids, particularly those incorporating non-natural aromatic moieties, is a rapidly advancing field with significant implications for materials science, nanotechnology, and molecular biology. The integration of aromatic building blocks into DNA-like structures can impart novel photophysical, electronic, and self-assembly properties. The success of these synthetic endeavors relies heavily on robust protection strategies, where 4,4'-Dimethoxytrityl (DMT) alcohol plays a pivotal role in the protection of the 5'-hydroxyl group of the sugar moiety during the stepwise assembly of these complex architectures.

The DMT group is favored in the solid-phase synthesis of oligonucleotides due to its stability under the basic conditions required for coupling reactions and its facile removal under mild acidic conditions, which leaves other protecting groups and the growing nucleic acid chain intact. journalirjpac.comresearchgate.net This selective deprotection is crucial when incorporating specialized building blocks, such as those functionalized with aromatic systems.

Research has demonstrated the utility of the DMT protecting group in the synthesis of DNA analogues containing aromatic systems intended for the development of supramolecular DNA architectures. For instance, nucleoside building blocks functionalized with aromatic ligands like terpyridine have been synthesized for the creation of metal-mediated DNA-like structures. In the synthesis of these building blocks, the 5'-hydroxyl group of the deoxyuridine is protected with a DMT group to allow for subsequent phosphitylation and incorporation into an oligonucleotide chain using standard solid-phase synthesis protocols. researchgate.net

Similarly, modified trityl groups, which are derivatives of the DMT group, have been developed to include polycyclic aromatic hydrocarbons such as pyrene. These fluorescently tagged protecting groups not only serve their protective function but also act as probes, allowing for precise monitoring of the synthesis process through the detection of the detritylation step. glenresearch.com This dual functionality is particularly advantageous in the construction of complex, aromatically-modified DNA structures.

The general strategy for engineering these DNA-like structures involves the following key steps:

Synthesis of the Modified Nucleoside: The aromatic building block is covalently attached to a nucleobase or a linker which is then coupled to a sugar, or the aromatic moiety is attached to a pre-formed nucleoside.

5'-Hydroxyl Protection: The 5'-hydroxyl group of the modified nucleoside is protected using 4,4'-dimethoxytrityl chloride to yield the DMT-protected monomer.

Phosphitylation: The 3'-hydroxyl group of the DMT-protected nucleoside is phosphitylated to create a phosphoramidite building block.

Solid-Phase Synthesis: The modified phosphoramidite is then used in automated solid-phase DNA synthesis to be incorporated at specific sites within a DNA sequence. The DMT group is cleaved at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

Deprotection and Purification: Once the synthesis is complete, the final oligomer is cleaved from the solid support, and all remaining protecting groups are removed to yield the purified, aromatically-modified DNA-like structure.

The following table summarizes key research findings on the use of DMT-protected building blocks for incorporating aromatic moieties into DNA structures:

Aromatic Building BlockPurpose of ModificationRole of 4,4'-Dimethoxytrityl (DMT) ProtectionResearch Focus
Terpyridine Creation of metal-coordinating DNA strands for self-assembly of novel supramolecular structures.Protection of the 5'-hydroxyl group of a deoxyuridine nucleoside functionalized with the terpyridine ligand, enabling its use as a phosphoramidite building block in solid-phase synthesis. researchgate.netSupramolecular Chemistry, DNA Nanotechnology
Pyrene Introduction of a fluorescent probe for monitoring oligonucleotide synthesis and for studying charge transfer in DNA.A modified trityl group incorporating a pyrene residue serves as both a 5'-hydroxyl protecting group and a fluorescent reporter. glenresearch.comBioorganic Chemistry, Materials Science

The precise and controlled incorporation of these aromatic building blocks, facilitated by the use of this compound for protection, allows for the rational design and synthesis of DNA-like molecules with tailored properties. This capability is essential for the continued development of advanced functional materials and for probing the fundamental properties of nucleic acids.

Derivatization and Development of Novel Trityl Type Protecting Groups

Chemical Modification Strategies for 4,4'-Dimethoxytrityl Alcohol

The strategic modification of the 4,4'-Dimethoxytrityl framework allows for the modulation of its fundamental properties, such as acid lability and solubility. These modifications are crucial for optimizing its performance in various synthetic contexts.

Alterations in Electronic Properties and Solubility via Substituent Changes

The electronic nature of the trityl group significantly influences the stability of the trityl cation formed during acidic cleavage. Electron-donating groups on the phenyl rings stabilize the carbocation, making the protecting group more labile (easier to remove). Conversely, electron-withdrawing groups destabilize the cation, rendering the protecting group more stable to acid.

The development of the 4,4'-Dimethoxytrityl (DMT) group itself was a result of this principle. The two electron-donating methoxy (B1213986) groups significantly increase the rate of acid-catalyzed hydrolysis compared to the parent trityl (Tr) group. This fine-tuning of reactivity allows for greater control and selectivity in complex synthetic sequences. The rate of hydrolysis in 80% acetic acid increases approximately tenfold with the addition of each methoxy group.

Further modifications to the DMT framework can be made to adjust its properties. For instance, the introduction of additional electron-donating groups can further increase acid lability, while the incorporation of electron-withdrawing substituents can enhance stability.

The solubility of trityl-protected compounds is another critical factor, especially in the synthesis of large biomolecules like oligonucleotides. The hydrophobic nature of the trityl group can sometimes lead to solubility issues. rsc.org Altering the substituents on the phenyl rings can address this. For example, incorporating more polar functional groups can enhance the solubility of the protected substrate in a wider range of solvents. Computational studies, such as those using density functional theory (DFT), can help predict how different substituents will affect the solvation energy and, consequently, the solubility of the resulting DMT analog. boisestate.edu

Protecting GroupRelative Rate of HydrolysisKey Feature
Trityl (Tr)1Parent trityl group, requires harsher acidic conditions for removal.
Monomethoxytrityl (MMT)~10More labile than Tr, allowing for selective removal.
4,4'-Dimethoxytrityl (DMT) ~100 Standard protecting group in oligonucleotide synthesis, offering a balance of stability and lability.
Trimethoxytrityl (TMT)~1000Even more acid-labile than DMT.

Design and Synthesis of New Trityl Analogs

The design and synthesis of new trityl analogs are driven by the need for protecting groups with enhanced selectivity and tailored reactivity profiles. These efforts often focus on introducing steric bulk or modifying the aromatic framework to achieve specific synthetic goals.

Exploration of Bulky Protecting Groups for Enhanced Selectivity

One of the key advantages of trityl-type protecting groups is their steric bulk, which allows for the selective protection of less hindered primary hydroxyl groups over more hindered secondary or tertiary ones. total-synthesis.com By increasing the steric hindrance of the trityl group, this selectivity can be further enhanced. The introduction of bulky substituents on the phenyl rings can effectively shield the reactive center, leading to a higher preference for reaction with sterically accessible functional groups. nih.govbeilstein-journals.org

The development of such bulky protecting groups is particularly valuable in carbohydrate chemistry and the synthesis of complex natural products, where multiple hydroxyl groups of similar reactivity may be present. The enhanced facial selectivity enforced by bulky groups can direct reactions to a specific site, avoiding the need for extensive protection-deprotection sequences. nih.gov

Development of 1-Naphthyl-4,4'-Dimethoxytrityl Alcohol (1-NDMTr)

A notable example of a bulkier trityl analog is 1-Naphthyl-4,4'-dimethoxytrityl alcohol (1-NDMTrOH). In this derivative, one of the phenyl rings of the DMT group is replaced by a more sterically demanding naphthalene (B1677914) moiety. acgpubs.org The synthesis of 1-NDMTrOH and similar analogs is typically achieved through a Grignard reaction between a substituted benzophenone (B1666685) (in this case, 4,4'-dimethoxybenzophenone) and an aryl or naphthyl magnesium bromide (e.g., 1-bromonaphthalene). acgpubs.org

The increased steric bulk of the 1-NDMTr group can lead to enhanced selectivity in protection reactions. For instance, it can show a greater preference for primary alcohols over secondary alcohols compared to the standard DMT group. This enhanced selectivity is a direct consequence of the increased steric hindrance around the central carbon atom. acgpubs.org

Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies are essential for the synthesis of complex molecules with multiple functional groups. This approach involves the use of multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. The DMT group, with its acid lability, is a valuable component in such strategies.

Integration with Other Acid-Labile or Photolabile Protecting Groups

The DMT group can be used in conjunction with other protecting groups that are cleaved under different conditions, such as base-labile or photolabile groups. A more nuanced approach involves combining DMT with other acid-labile groups that have different degrees of acid sensitivity. This allows for sequential deprotection by carefully controlling the acidic conditions.

For example, the monomethoxytrityl (Mmt) group is more stable to acid than the DMT group. In a molecule containing both DMT and Mmt protected hydroxyl groups, the DMT group can be selectively removed under very mild acidic conditions, leaving the Mmt group intact. The Mmt group can then be removed using stronger acidic conditions. Similarly, the diphenylmethyl (Dpm) group is significantly more stable to acid than Mmt and Trt, requiring much stronger acidic conditions for its removal, making it a good orthogonal partner. issuu.com

Protecting Group CombinationConditions for Selective Deprotection
DMT and Fmoc (9-fluorenylmethoxycarbonyl)DMT: Mild acid (e.g., trichloroacetic acid in dichloromethane) Fmoc: Base (e.g., piperidine (B6355638) in DMF)
DMT and LevulinylDMT: Mild acid Levulinyl: Hydrazine
Mmt and DpmMmt: 5% TFA in DCM Dpm: >60% TFA in DCM issuu.com

Furthermore, the integration of DMT with photolabile protecting groups (PPGs) offers another layer of orthogonality. PPGs can be removed by irradiation with light of a specific wavelength, leaving acid-labile groups like DMT unaffected. researchgate.net This strategy is particularly useful in techniques like photolithographic DNA synthesis on microarrays. Common photolabile groups used in oligonucleotide synthesis include the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group. researchgate.net By combining DMT-protected phosphoramidites for standard synthesis with NPPOC-protected monomers for light-directed synthesis, complex patterns of different DNA sequences can be generated on a solid support.

Comparative Studies of Protecting Group Efficacy and Lability

The efficacy of a protecting group is a balance between its stability under various reaction conditions and the ease of its removal when desired. In the context of trityl-type protecting groups, particularly for hydroxyl functions in nucleosides and carbohydrates, this balance is primarily dictated by the group's acid lability. The development of derivatives of the parent trityl (triphenylmethyl, Tr) group has been driven by the need to fine-tune this lability for specific applications, such as solid-phase oligonucleotide synthesis. The stability of the trityl cation intermediate, which is formed upon acid-catalyzed cleavage, is the key determinant of the deprotection rate. Electron-donating substituents on the phenyl rings of the trityl group enhance the stability of this carbocation, thereby increasing the rate of cleavage.

The rate of acid-catalyzed hydrolysis of trityl ethers is significantly influenced by the substitution pattern on the aromatic rings. A systematic study of para-methoxy substituted trityl groups demonstrates a clear structure-reactivity relationship. The addition of electron-donating methoxy groups accelerates the rate of deprotection by stabilizing the resulting trityl cation through the mesomeric effect. total-synthesis.com

Early comparative studies revealed a dramatic increase in cleavage rates with the number of methoxy groups. For instance, in 80% acetic acid at room temperature, the cleavage of a standard 5'-trityl-uridine required 48 hours for completion. The introduction of a single para-methoxy group to create the monomethoxytrityl (MMTr) group reduced this time to just 2 hours. total-synthesis.com The addition of a second methoxy group, yielding the widely used 4,4'-dimethoxytrityl (DMT) group, further decreased the cleavage time to 15 minutes under the same conditions. A trimethoxytrityl (TMTr) derivative, with a methoxy group on each phenyl ring, was found to cleave in only 1 minute. total-synthesis.com This demonstrates that each methoxy group increases the rate of deprotection by approximately an order of magnitude.

The following table summarizes the comparative cleavage times for various trityl ethers in 80% acetic acid:

Table 1: Comparative Cleavage Times of Trityl Ethers

Protecting Group Abbreviation Cleavage Time (80% Acetic Acid) Relative Rate Factor (Approx.)
Trityl Tr 48 hours 1
Monomethoxytrityl MMTr 2 hours ~24
Dimethoxytrityl DMT 15 minutes ~192
Trimethoxytrityl TMTr 1 minute ~2880

Further development has led to alternative trityl-type protecting groups designed for even greater lability. The 9-phenylxanthen-9-yl (pixyl or Px) group, for example, has been proposed as a more acid-labile alternative to DMT for the 5'-hydroxyl protection in oligonucleotide synthesis. researchgate.net The pixyl group is approximately three times more readily cleaved under acidic conditions than the DMT group. researchgate.net This increased lability is advantageous as it allows for shorter exposure to acidic conditions during the deprotection step, which can be crucial for minimizing side reactions like depurination in sensitive oligonucleotide chains. researchgate.netoup.com

The choice of acidic reagent also plays a critical role in the cleavage rate. In solid-phase oligonucleotide synthesis, protic acids such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA) in a non-protic solvent like dichloromethane (B109758) are commonly used for detritylation. oup.comoup.com While stronger acids like TCA lead to faster deprotection, they can also cause more degradation of the oligonucleotide. oup.com Therefore, the selection of a protecting group with appropriate lability, like DMT or its more labile derivatives, allows for the use of milder acids such as 3% DCA, striking a balance between efficient deprotection and the preservation of the final product's integrity. oup.comoup.com

Table 2: Relative Cleavage Rates of Advanced Protecting Groups

Protecting Group Abbreviation Relative Lability vs. DMT
4,4'-Dimethoxytrityl DMT 1
9-Phenylxanthen-9-yl Px / Pixyl ~3

Analytical and Characterization Methodologies in 4,4 Dimethoxytrityl Alcohol Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for studying the fundamental chemical properties of 4,4'-Dimethoxytrityl alcohol, especially its ionization to the stable dimethoxytrityl carbocation, which is central to its function as a protecting group.

The acid-catalyzed ionization of this compound to form the intensely colored 4,4'-dimethoxytrityl carbenium ion is a key reaction that can be effectively monitored using UV-Vis spectroscopy. researchgate.net The stability of this carbocation is due to the resonance delocalization of the positive charge, which is enhanced by the two methoxy (B1213986) substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification and kinetic analysis of this compound and its derivatives. NMR spectra provide clear signals that are useful for identifying the molecular structure and confirming the purity of synthesized products.

Mass Spectrometry for Trace Analysis and Impurity Profiling

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific detection and quantification of this compound (DMT-OH), particularly in complex matrices such as those encountered during oligonucleotide synthesis. rsc.orgresolvemass.ca Its high sensitivity allows for the detection of trace-level impurities, which is critical for ensuring the quality and safety of pharmaceutical products. resolvemass.casterlingpharmasolutions.com When coupled with liquid chromatography (LC), LC-MS provides robust separation and precise identification of DMT-OH and related substances. resolvemass.ca

For quantitative analysis, tandem mass spectrometry (MS/MS) offers superior specificity and sensitivity compared to single-stage MS. sterlingpharmasolutions.comepa.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been specifically developed and qualified for the quantification of DMT-OH as a byproduct in oligonucleotide synthesis. rsc.orgnih.gov This method often employs the Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion of the analyte and then monitoring a unique product ion after fragmentation. rsc.orgnih.gov This high selectivity minimizes interference from the sample matrix, enabling accurate quantification at very low levels. rsc.orgsterlingpharmasolutions.com

A notable LC-MS/MS method using MRM was developed to overcome the sensitivity limitations of other techniques like LC-UV and selected ion monitoring (SIM). rsc.orgresearchgate.net The MRM method demonstrated excellent linearity and sensitivity for DMT-OH analysis. rsc.orgnih.gov

Table 1: Performance Characteristics of an LC-MS/MS MRM Method for this compound Quantification

ParameterValue
Linearity (R²)0.997
Concentration Range0.5 to 64 ng/mL
Accuracy (Recoveries)75–90%
Repeatability (RSD)<5%
Limit of Quantification (LOQ)1.6 ng/mL

This table summarizes the performance of a validated MRM method for quantifying DMT-OH in oligonucleotide matrices, showcasing its suitability for trace analysis. rsc.orgnih.gov

Mass spectrometry is a powerful technique for identifying and characterizing impurities, including byproducts from synthesis and subsequent degradation products. sterlingpharmasolutions.comresearchgate.net In the context of this compound and its applications, various related substances have been identified.

During synthesis and storage, DMT-OH can degrade, or its related protecting groups can generate impurities. For instance, under oxidative conditions, degradation can yield byproducts such as dimethoxybenzhydrol and various quinone derivatives. In the process of oligonucleotide synthesis, incomplete reactions can lead to the formation of impurities like 4,4'-dimethoxytrityl-C-phosphonate. researchgate.net The use of high-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass data that aids in elucidating the elemental composition and structure of these unknown impurities. sterlingpharmasolutions.com

Table 2: Identified Byproducts and Degradation Products Related to 4,4'-Dimethoxytrityl Chemistry

Compound NameTypeMethod of Identification
DimethoxybenzhydrolDegradation ProductLC-HRMS
Quinone DerivativesDegradation ProductLC-HRMS
4,4'-dimethoxytrityl-C-phosphonateSynthesis ImpurityMass Spectrometry

This table lists known impurities associated with 4,4'-Dimethoxytrityl compounds, highlighting the role of mass spectrometry in their identification. researchgate.net

Quality Control and Stability Assessment in Research Materials

Rigorous quality control and stability assessment are crucial to ensure the integrity of research materials like this compound. researchgate.net These processes verify the purity of the material and monitor its degradation over time, which is essential for the reliability and reproducibility of experimental results.

The purity of this compound is typically verified using chromatographic techniques. ajchem-a.com Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is a common method, providing reliable quantification. For more complex samples or for higher sensitivity, LC-MS/MS is employed. Purity can be further confirmed by the presence of a single molecular ion peak in the mass spectrum. ajchem-a.com

Stability testing involves monitoring the compound under defined storage conditions to detect the formation of degradation products. An effective approach combines HPLC with MS/MS and UV detection (e.g., at 260–280 nm, characteristic of the trityl group). This allows for the separation, identification, and quantification of degradants like dimethoxybenzhydrol. To prevent degradation, particularly hydrolysis, it is recommended to store the compound in an anhydrous solvent such as acetonitrile (B52724) or DMF at low temperatures (e.g., –20°C) under an inert atmosphere like argon.

Challenges, Side Reactions, and Mitigation Strategies in 4,4 Dimethoxytrityl Alcohol Applications

Byproduct Formation and Impurity Control

Effective control of byproducts and impurities is critical in the synthesis of oligonucleotides for both research and therapeutic applications. Regulatory bodies such as the EMA and FDA have established guidelines that necessitate the thorough characterization and control of impurities. biopharmaspec.combiopharmaspec.com These impurities can be broadly categorized as product-related, arising from the chemical synthesis process itself, and process-related, stemming from reagents, solvents, or other aspects of the manufacturing process. biopharmaspec.combiopharmaspec.com

A notable challenge in the synthesis of phosphorothioate (B77711) oligonucleotides is the formation of DMTr-C-phosphonate impurities. researchgate.netnih.gov This issue arises from incomplete sulfurization during the solid-phase synthesis using phosphoramidite (B1245037) chemistry. researchgate.netnih.gov When the phosphite (B83602) triester intermediates are not fully converted to the corresponding phosphorothioate triester, they can react with the DMTr cation (or its equivalent) during the subsequent acidic detritylation step. researchgate.netnih.gov This Arbuzov-type reaction leads to the formation of oligonucleotides containing a DMTr-C-phosphonate moiety, which can be located either internally or at the 5'-terminus. researchgate.netnih.gov

These impurities have a higher mass than the desired product, with a mass increase of 366 Da for 5'-terminal modifications and 286 Da for internal modifications compared to the expected failure sequences or full-length product, respectively. researchgate.net The implementation of optimized sulfurization conditions is an effective strategy to prevent the formation of these DMTr-C-phosphonate derivatives. researchgate.netnih.gov

Depurination, the hydrolysis of the glycosidic bond connecting a purine (B94841) base (adenine or guanine) to the sugar-phosphate backbone, is a significant side reaction that can occur during the acidic detritylation step of oligonucleotide synthesis. phenomenex.comglenresearch.com This cleavage results in an abasic site, which can lead to chain cleavage during the final basic deprotection, ultimately yielding truncated oligonucleotide fragments. glenresearch.com The rate of depurination is a critical concern, as single-stranded DNA, which is produced during synthesis, is four times more susceptible to this degradation than double-stranded DNA. phenomenex.com

The challenge lies in achieving complete removal of the acid-labile DMTr group without causing significant depurination. phenomenex.comnih.gov The choice of deblocking agent and its concentration are crucial factors. Studies have compared the effects of different acids, such as dichloroacetic acid (DCA) and trichloroacetic acid (TCA), on depurination rates. For instance, depurination half-times were found to be significantly longer with 3% DCA compared to 15% DCA or 3% TCA, indicating that milder acidic conditions can reduce depurination. nih.govoup.com However, detritylation kinetics must also be considered to ensure efficient synthesis. nih.govoup.com The use of formamidine (B1211174) protecting groups for purine bases can also help to stabilize the glycosidic bond and reduce the likelihood of depurination. glenresearch.com

Acid ConditionRelative Depurination RateReference
3% Dichloroacetic Acid (DCA)Lowest nih.govoup.com
15% Dichloroacetic Acid (DCA)Higher than 3% DCA nih.govoup.com
3% Trichloroacetic Acid (TCA)Highest nih.govoup.com

The analysis and control of trace impurities in oligonucleotide drug substances are of paramount importance for ensuring their safety and efficacy. nih.gov Regulatory guidelines require the identification and characterization of any impurity present at levels above a certain threshold. biopharmaspec.com The complex nature of oligonucleotide synthesis can lead to a variety of impurities, including truncated sequences (n-1, n-2), extended sequences (n+1), and sequences with modifications arising from side reactions. biopharmaspec.compharmtech.com

Advanced analytical techniques are essential for the detection and characterization of these trace impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose, providing high mass accuracy and resolving power to differentiate between structurally similar impurities. biopharmaspec.comresearchgate.net Other techniques such as strong anion-exchange HPLC (SAX-HPLC) and capillary gel electrophoresis (CGE) are also employed for analyzing chain length-related impurities. pharmtech.com The thorough analysis of these impurities is not only a regulatory requirement but also provides valuable feedback for optimizing the manufacturing process to minimize their formation. biopharmaspec.combiopharmaspec.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of 4,4'-Dimethoxytrityl derivatives, such as 4,4'-Dimethoxytrityl chloride (DMTr-Cl), is crucial for their subsequent applications. The optimization of reaction conditions, including solvent selection, temperature, and reaction time, plays a pivotal role in this endeavor.

The choice of solvent is a critical parameter in the synthesis of DMTr-Cl. Chlorinated solvents such as dichloromethane (B109758), dichloroethane, and chloroform (B151607) are commonly used. quickcompany.in The selection of an appropriate solvent system can significantly impact the reaction efficiency and the ease of product purification. For instance, in the preparation of DMTr-Cl, dichloromethane can be used as the reaction solvent, while a mixture of dichloromethane and a hydrocarbon like petroleum ether or cyclohexane (B81311) can be employed for crystallization to achieve high purity. google.com

SolventRole in SynthesisReference
DichloromethaneReaction Solvent quickcompany.ingoogle.com
DichloroethaneReaction Solvent quickcompany.in
ChloroformReaction Solvent quickcompany.in
Petroleum EtherCrystallization Solvent google.com
CyclohexaneCrystallization Solvent quickcompany.ingoogle.com
n-HeptaneCrystallization Solvent quickcompany.in

Careful control of reaction time and temperature is essential for maximizing the yield and purity of 4,4'-Dimethoxytrityl derivatives. The synthesis of DMTr-Cl from anisole (B1667542) and benzotrichloride (B165768) in the presence of a Lewis acid catalyst, for example, is typically conducted at a controlled temperature range of 0-30°C for a duration of 4 to 10 hours. quickcompany.ingoogle.com Subsequent steps, such as the conversion of the intermediate 4,4'-dimethoxytritanol to DMTr-Cl using a chlorinating agent like acetyl chloride or oxalyl chloride, may involve heating at reflux for 4 to 6 hours. quickcompany.ingoogle.com

The optimization of these parameters is often a balance between achieving a high rate of reaction and minimizing the formation of byproducts. For instance, while higher temperatures can accelerate the reaction, they may also promote the formation of undesirable side products. Therefore, precise temperature control is crucial. The crystallization step is also temperature-dependent, with cooling to 0-30°C often employed to maximize the precipitation of the purified product. quickcompany.ingoogle.com

Reaction StepTemperature Range (°C)Duration (hours)Reference
Friedel-Crafts Reaction0 - 304 - 10 quickcompany.ingoogle.com
Chlorination40 - 65 (Reflux)4 - 6 quickcompany.ingoogle.com
Crystallization0 - 30Varies quickcompany.ingoogle.com

Green Chemistry Principles in 4,4'-Dimethoxytrityl Alcohol-Mediated Synthesis

The application of 4,4'-Dimethoxytrityl (DMT) alcohol and its derivatives, particularly the 4,4'-dimethoxytrityl protecting group, is central to the chemical synthesis of oligonucleotides. This process, however, traditionally involves significant challenges from a green chemistry perspective, including the use of hazardous solvents and the generation of substantial chemical waste. acs.orgresearchgate.net Adherence to green chemistry principles aims to mitigate these environmental impacts by redesigning processes to reduce or eliminate hazardous substances. ajrconline.orgnih.gov Key areas of focus in the context of DMT-mediated synthesis include minimizing the use of hazardous solvents and developing methods for the recycling and reuse of the valuable trityl group. researchgate.net

Reduction of Hazardous Solvent Usage

The conventional solid-phase synthesis of oligonucleotides, which heavily relies on the DMT group for 5'-hydroxyl protection, is a solvent-intensive process. The detritylation step, where the DMT group is removed to allow for chain elongation, typically employs an organic acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), dissolved in a hazardous chlorinated solvent like dichloromethane (DCM) or toluene (B28343). nih.govrsc.org These solvents are associated with significant environmental, health, and safety concerns.

Research into greener alternatives has explored various strategies to replace these hazardous solvents. The goal is to find solvents that are less toxic, derived from renewable resources, and readily biodegradable, without compromising the efficiency of the synthesis cycle. While water is a universally accepted green solvent, its application in standard phosphoramidite chemistry is limited due to the water-sensitivity of the reagents. researchgate.net Therefore, the focus has shifted towards identifying less hazardous organic solvents.

Innovations in this area are part of a broader movement within the pharmaceutical and chemical industries to replace common di-polar aprotic solvents and chlorinated hydrocarbons with more benign alternatives. researchgate.net The selection of a greener solvent for DMT-mediated synthesis must consider its compatibility with the solid support, the reagents, and the reaction conditions of the automated synthesis cycle.

Conventional Solvent Associated Hazards Potential Greener Alternatives Rationale for Alternative
Dichloromethane (DCM)Suspected carcinogen, volatile, environmental pollutantAcetonitrile (B52724), Ethyl acetateLower toxicity profile, less environmentally persistent
TolueneReproductive toxicity, flammable, volatile organic compound (VOC)2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity
Dichloroacetic Acid (DCA)Corrosive, toxicLess corrosive organic acids in greener solventsReduced hazard profile and environmental impact

This table presents conventional hazardous solvents used in detritylation steps and potential greener alternatives being explored in chemical synthesis.

Recycling and Reuse of Trityl Residues

To improve the atom economy and cost-efficiency of oligonucleotide manufacturing, methodologies have been developed to capture, recover, and reuse the DMT group. acs.orgresearchgate.net One reported approach involves a straightforward process for the complete capture and recovery of the DMT cation cleaved during the detritylation step. This method not only allows for the recycling of the trityl residue but also enables the recovery of the solvent, such as dichloromethane, used in the process. acs.org

The recovered DMT moiety, typically in the form of this compound or a related derivative, can then be reconverted into a useful reagent, such as 4,4'-dimethoxytrityl chloride (DMT-Cl), which is the starting material for protecting nucleosides. The ability to efficiently recycle the trityl resin or the cleaved trityl group is a significant step towards a more sustainable and circular manufacturing process for oligonucleotides. researchgate.net

Recycling Strategy Description Reported Outcome Reference
Capture and Recovery of DMT cationThe acidic detritylation solution containing the cleaved DMT cation is collected.A straightforward process allows for complete capture and recovery of the DMT group. acs.org
Solvent and DMT Co-recoveryThe process is designed to recover both the DMT group and the dichloromethane solvent simultaneously.Renders the oligonucleotide manufacturing process safer and more economical. acs.org
Regeneration of Trityl ResinsUsed trityl chloride resins are treated with a chlorinating agent like thionyl chloride.Allows for the efficient recycling of the resin for use in solid-phase synthesis. researchgate.net

This table summarizes strategies and reported outcomes for the recycling and reuse of trityl residues in chemical synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,4'-dimethoxytrityl alcohol in nucleotide chemistry?

  • Methodological Answer : The compound is widely used as a protecting group in oligonucleotide synthesis. A typical protocol involves palladium-catalyzed cross-coupling reactions under anhydrous conditions. For example, in the synthesis of modified nucleosides, 4,4'-dimethoxytrityl (DMT) groups are introduced using DMT chloride in the presence of a base like pyridine. Reaction conditions (e.g., solvent purity, moisture exclusion) critically influence yield. Post-reaction purification via silica column chromatography with gradients of methanol in dichloromethane (0–5%) is recommended to isolate the DMT-protected product .

Q. How can researchers verify the purity and stability of this compound during storage?

  • Methodological Answer : Stability testing should include HPLC-MS/MS analysis with UV detection at 260–280 nm (characteristic of trityl absorption). Use solid-phase extraction (SPE) to pre-conjugate samples and monitor degradation products like dimethoxybenzhydrol. Store the compound in anhydrous DMF or acetonitrile at –20°C under argon to prevent hydrolysis. Periodic TLC analysis (silica gel, ethyl acetate/hexane) can detect oxidative byproducts .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients (60:40 to 95:5) provides reliable quantification. For complex matrices (e.g., biological samples), combine SPE with LC-MS/MS in positive-ion mode, monitoring the molecular ion [M+H]+ at m/z 355.2. Internal standards like deuterated analogs (e.g., DMT-d6) improve accuracy .

Advanced Research Questions

Q. How does the steric hindrance of the DMT group influence coupling efficiency in solid-phase oligonucleotide synthesis?

  • Methodological Answer : Steric effects from the bulky DMT group can reduce coupling yields, particularly for modified nucleosides. To mitigate this, optimize activator concentration (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) and extend coupling times (2–5 minutes). Kinetic studies using real-time NMR or MALDI-TOF monitoring of detritylation rates (3% dichloroacetic acid in DCM) can identify steric bottlenecks .

Q. What mechanisms underlie the acid-lability of the DMT group, and how can this property be exploited for controlled release?

  • Methodological Answer : The DMT group’s acid sensitivity arises from the stabilization of the trityl carbocation via resonance with methoxy substituents. Controlled detritylation (e.g., using 0.1 M HCl in dioxane or mild Lewis acids) enables sequential deprotection in multi-step syntheses. Mechanistic studies using DFT calculations (e.g., Gaussian09) can model carbocation stability and predict optimal acid concentrations .

Q. Are there contradictions in reported degradation pathways of DMT-protected compounds under oxidative conditions?

  • Methodological Answer : Conflicting reports exist on whether DMT degradation proceeds via radical intermediates or carbocation rearrangements. Resolve this by conducting EPR spectroscopy to detect radical species and LC-HRMS to identify degradation products. For example, under H2O2 exposure, dimethoxybenzhydrol and quinone derivatives are major byproducts, suggesting a radical-mediated pathway .

Q. How can this compound be adapted for enzyme-mediated bioconjugation strategies?

  • Methodological Answer : Enzymatic approaches (e.g., using lipases or peroxidases) can regioselectively modify the DMT group. For instance, lignin peroxidase (LiP) catalyzes the oxidation of methoxybenzyl alcohols to aldehydes. Optimize reaction conditions (pH 3.0, 25°C, 0.1 mM H2O2) and monitor conversions via UV-Vis spectroscopy (λ = 420 nm for aldehyde formation). Compare with chemical oxidation (e.g., TEMPO/NaClO) to evaluate enzymatic efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.